tert-Butyl 3-amino-1H-pyrrole-2-carboxylate
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Overview
Description
tert-Butyl 3-amino-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-amino-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of N-protected methylpyrrole amine with tert-butyl methacrylate in an anhydrous solvent . This reaction typically requires specific conditions, such as the presence of a base and controlled temperature, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
tert-Butyl 3-amino-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the biological activity of pyrrole derivatives and their interactions with biological targets.
Industrial Applications: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
tert-Butyl 3-amino-1H-pyrrole-2-carboxylate is unique due to the presence of an amino group at the 3-position of the pyrrole ring. This functional group can significantly influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar pyrrole derivatives .
Properties
IUPAC Name |
tert-butyl 3-amino-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)7-6(10)4-5-11-7/h4-5,11H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCGAFQVLOYYIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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